3-CHLORO-DL-PHENYLALANINE

Description

BenchChem offers high-quality 3-CHLORO-DL-PHENYLALANINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-CHLORO-DL-PHENYLALANINE including the price, delivery time, and more detailed information at info@benchchem.com.

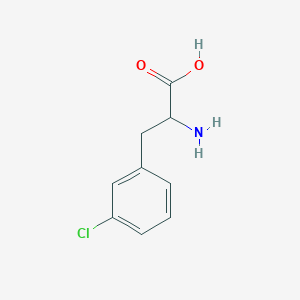

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDJLFDGCUYZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956-15-6, 14091-12-4 | |

| Record name | 3-Chlorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-3-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-3-phenyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-chloro-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-chloro-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-DL-phenylalanine: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 3-Chloro-DL-phenylalanine, a synthetic amino acid analog that has garnered significant interest within the scientific community. Its unique structural modification—the incorporation of a chlorine atom at the meta position of the phenyl ring—imparts distinct chemical and biological properties, making it a valuable tool for researchers, particularly in the fields of biochemistry, neuroscience, and drug development. This document will delve into the core chemical properties, structural features, synthesis, and key applications of 3-Chloro-DL-phenylalanine, offering insights grounded in established scientific principles and experimental evidence.

Core Chemical and Physical Properties

3-Chloro-DL-phenylalanine is a racemic mixture of the D- and L-enantiomers of 3-chlorophenylalanine. It typically presents as a white to off-white crystalline powder.[1] The introduction of the chlorine atom to the phenyl ring significantly influences its electronic properties and, consequently, its chemical reactivity and biological interactions.[]

| Property | Value | Source(s) |

| CAS Number | 1956-15-6 | [3][4] |

| Molecular Formula | C₉H₁₀ClNO₂ | [3][5] |

| Molecular Weight | 199.63 g/mol | [][5] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 215-216 °C (for L-enantiomer) | [6][7] |

| Boiling Point (Predicted) | 339.5 ± 32.0 °C | [] |

| Density (Predicted) | 1.336 ± 0.06 g/cm³ | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. The related L-phenylalanine is soluble in water. The 4-chloro isomer is soluble to 10 mM in 1N NaOH and to 5 mM in water with gentle warming. | [6][8][9] |

| pKa (Predicted) | 2.17 ± 0.10 | [6] |

Note: The melting point provided is for the L-enantiomer, which serves as a close approximation for the DL-racemic mixture. The solubility of 3-Chloro-DL-phenylalanine is expected to be similar to its L-enantiomer and related chlorinated phenylalanine analogs.

Chemical Structure and Spectroscopic Characterization

The foundational structure of 3-Chloro-DL-phenylalanine is the amino acid phenylalanine, with a chlorine atom substituted at the third position (meta-position) of the benzene ring. This substitution is key to its altered properties compared to native phenylalanine.

Molecular Structure

Below is a 2D representation of the chemical structure of 3-Chloro-DL-phenylalanine.

Caption: 2D structure of 3-Chloro-DL-phenylalanine.

Spectroscopic Data

While a publicly available, experimentally derived NMR or IR spectrum for 3-Chloro-DL-phenylalanine is not readily found, we can predict the key spectral features based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will be split in a complex pattern due to the meta-substitution. The α-proton and the β-protons of the alanine side chain will also exhibit distinct chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each of the nine carbon atoms, with the carbon atom attached to the chlorine showing a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and the aromatic ring (C-H and C=C stretching). The C-Cl bond will also have a characteristic absorption in the fingerprint region.

Synthesis of 3-Chloro-DL-phenylalanine

The synthesis of 3-Chloro-DL-phenylalanine can be achieved through several established organic chemistry routes. A common approach involves the modification of a readily available starting material, such as 3-chlorobenzaldehyde or 3-chlorocinnamic acid.[10] A generalized synthetic pathway is outlined below.

Caption: Generalized synthetic pathway for 3-Chloro-DL-phenylalanine.

This pathway represents a classical approach to amino acid synthesis. The specific reaction conditions, including temperature, reaction time, and catalysts, would be optimized to maximize the yield and purity of the final product.

Key Applications in Research and Development

The unique properties of 3-Chloro-DL-phenylalanine make it a valuable molecule in various scientific disciplines.

Peptide Synthesis and Protein Engineering

3-Chloro-DL-phenylalanine serves as a building block in peptide synthesis to create peptides with enhanced properties.[1] The incorporation of this non-canonical amino acid can increase the peptide's resistance to enzymatic degradation, thereby improving its stability and bioavailability.[1] Furthermore, the chlorine atom can act as a probe to study peptide-protein interactions and protein structure.[]

Experimental Protocol: Incorporation of 3-Chloro-DL-phenylalanine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for incorporating Fmoc-protected 3-Chloro-DL-phenylalanine into a peptide sequence using manual solid-phase peptide synthesis.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling:

-

Dissolve Fmoc-3-Chloro-DL-phenylalanine-OH (3 equivalents) and a coupling agent such as N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) and an activator like Oxyma Pure (3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, and then purify it using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

Sources

- 1. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-Chlorophenylalanine | C9H10ClNO2 | CID 85680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-3-Chlorophenylalanine | 80126-51-8 [chemicalbook.com]

- 7. L-3-Chlorophenylalanine CAS#: 80126-51-8 [m.chemicalbook.com]

- 8. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. sepax-tech.com.cn [sepax-tech.com.cn]

- 10. L-3-Chlorophenylalanine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of 3-Chloro-DL-phenylalanine

Introduction: The Significance of 3-Chloro-DL-phenylalanine in Research and Development

3-Chloro-DL-phenylalanine is a non-proteinogenic amino acid, a synthetic derivative of the essential amino acid phenylalanine.[1] The introduction of a chlorine atom at the meta position of the phenyl ring significantly alters its electronic properties and steric hindrance, making it a valuable tool for researchers in medicinal chemistry, biochemistry, and drug development.[1] This modification allows for the exploration of structure-activity relationships in peptides and proteins, enhancing properties such as resistance to enzymatic degradation and receptor binding affinity.[1][2] Consequently, 3-chloro-DL-phenylalanine serves as a crucial building block in the synthesis of novel peptides, peptidomimetics, and other pharmacologically active compounds. This guide provides a comprehensive overview of the primary synthetic routes and purification strategies for 3-chloro-DL-phenylalanine, offering practical insights for its preparation and isolation in a laboratory setting.

Part 1: Synthesis of Racemic 3-Chloro-DL-phenylalanine

The synthesis of the racemic mixture of 3-chloro-phenylalanine is the initial step towards obtaining the individual enantiomers. Two classical methods, the Strecker synthesis and the Erlenmeyer-Plöchl synthesis, are commonly employed for this purpose, both starting from the readily available 3-chlorobenzaldehyde.

The Strecker Synthesis: A Versatile Approach

The Strecker synthesis is a robust and widely used method for the preparation of α-amino acids from aldehydes or ketones.[3][4] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid.

Causality Behind Experimental Choices: The use of ammonium chloride and potassium cyanide in a sequential or one-pot reaction provides a safer alternative to handling highly toxic hydrogen cyanide gas. The reaction is typically carried out in an aqueous alcohol solution to ensure the solubility of both the organic and inorganic reactants. The final hydrolysis step requires strong acidic conditions to efficiently convert the nitrile group to a carboxylic acid.

-

Formation of the α-aminonitrile:

-

In a well-ventilated fume hood, dissolve 3-chlorobenzaldehyde (1 molar equivalent) in a suitable solvent such as methanol or ethanol.

-

Add an aqueous solution of ammonium chloride (NH₄Cl, 1.1 molar equivalents) to the aldehyde solution and stir.

-

Slowly add an aqueous solution of potassium cyanide (KCN, 1.1 molar equivalents) to the reaction mixture. Caution: Cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Hydrolysis of the α-aminonitrile:

-

Once the formation of the α-aminonitrile is complete, carefully add concentrated hydrochloric acid (HCl) to the reaction mixture.

-

Heat the mixture to reflux for several hours to effect the hydrolysis of the nitrile to a carboxylic acid.

-

After cooling, the crude 3-chloro-DL-phenylalanine hydrochloride will precipitate.

-

-

Isolation of the Product:

-

Collect the precipitate by filtration and wash with cold water to remove any remaining inorganic salts.

-

The crude product can then be purified by recrystallization.

-

Figure 1: The Strecker synthesis pathway for 3-Chloro-DL-phenylalanine.

The Erlenmeyer-Plöchl Synthesis: A Classic Route to α,β-Unsaturated Azlactones

The Erlenmeyer-Plöchl synthesis involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and a weak base, typically sodium acetate, to form an azlactone (oxazolone).[5] This intermediate is then hydrolyzed and reduced to yield the desired amino acid.

Causality Behind Experimental Choices: Acetic anhydride serves both as a dehydrating agent and a reactant to form the azlactone ring. Sodium acetate acts as a base to deprotonate the N-acylglycine, facilitating its condensation with the aldehyde. The subsequent hydrolysis and reduction steps are crucial to open the azlactone ring and form the final amino acid.

-

Formation of the Azlactone:

-

In a round-bottom flask, combine 3-chlorobenzaldehyde (1 molar equivalent), N-acetylglycine (1 molar equivalent), and anhydrous sodium acetate (1 molar equivalent).

-

Add acetic anhydride (2-3 molar equivalents) to the mixture.

-

Heat the reaction mixture with stirring, typically at around 100°C, for 1-2 hours. The formation of the yellow to orange colored azlactone should be observed.

-

-

Hydrolysis and Reduction of the Azlactone:

-

After cooling, the crude azlactone can be isolated.

-

The azlactone is then subjected to hydrolysis, often with a mild base like sodium carbonate, followed by acidification to yield the α-acetamido-3-chlorocinnamic acid.

-

The unsaturated intermediate is then reduced. A common method is catalytic hydrogenation using a palladium catalyst (Pd/C) or using a reducing agent like sodium amalgam.

-

-

Final Hydrolysis and Isolation:

-

The resulting N-acetyl-3-chloro-DL-phenylalanine is hydrolyzed with a strong acid (e.g., HCl) or base (e.g., NaOH) to remove the acetyl group.

-

The final product, 3-chloro-DL-phenylalanine, is then isolated by adjusting the pH to its isoelectric point, causing it to precipitate.

-

Figure 2: The Erlenmeyer-Plöchl synthesis pathway for 3-Chloro-DL-phenylalanine.

Part 2: Purification of 3-Chloro-DL-phenylalanine

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and inorganic salts.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Causality Behind Experimental Choices: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents, such as ethanol and water, is often effective for amino acids. Ethanol provides good solubility for the organic molecule, while the addition of water, a poor solvent, induces crystallization upon cooling.

-

Dissolve the crude 3-chloro-DL-phenylalanine in a minimal amount of hot solvent, such as an ethanol/water mixture.[6]

-

Heat the solution until the solid is completely dissolved.

-

If the solution is colored, a small amount of activated charcoal can be added to decolorize it, followed by hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography

For higher purity or when recrystallization is ineffective, column chromatography can be employed.

Causality Behind Experimental Choices: Silica gel is a common stationary phase for the purification of moderately polar organic compounds. The mobile phase, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is chosen to achieve good separation between the desired product and impurities based on their differential adsorption to the silica gel.

-

Prepare a slurry of silica gel in a non-polar solvent and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a suitable mobile phase, starting with a less polar mixture and gradually increasing the polarity (gradient elution) if necessary.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified 3-chloro-DL-phenylalanine.

Part 3: Chiral Resolution of 3-Chloro-DL-phenylalanine

For many applications, particularly in pharmacology, the individual D- and L-enantiomers of 3-chloro-phenylalanine are required. The separation of the racemic mixture into its constituent enantiomers is known as chiral resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers. Lipases are commonly used for this purpose.[7][8][9][10]

Causality Behind Experimental Choices: Lipases can selectively catalyze the hydrolysis of an ester of one enantiomer of an amino acid, leaving the other enantiomer's ester unreacted. This difference in reaction rate allows for the separation of the two enantiomers. The choice of lipase and reaction conditions (solvent, temperature, pH) is crucial for achieving high enantioselectivity.

-

Esterification: Convert the racemic 3-chloro-DL-phenylalanine to its methyl ester using standard methods (e.g., reaction with methanol in the presence of an acid catalyst like thionyl chloride or HCl gas).

-

Enzymatic Hydrolysis:

-

Dissolve the racemic 3-chloro-DL-phenylalanine methyl ester in a suitable buffer solution, often with a co-solvent like tert-butanol to improve solubility.

-

Add a lipase, for example, from Candida antarctica (CALB) or Pseudomonas cepacia (PSL).

-

Incubate the reaction mixture with stirring at a controlled temperature (e.g., 30-40°C). The pH should be maintained at the optimal level for the chosen lipase.

-

Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to obtain both the hydrolyzed acid and the unreacted ester in high enantiomeric excess.

-

-

Separation and Isolation:

-

Once the desired conversion is reached, acidify the reaction mixture to stop the enzymatic reaction.

-

Extract the unreacted ester with an organic solvent (e.g., ethyl acetate).

-

The aqueous layer contains the salt of the hydrolyzed amino acid. Adjust the pH to the isoelectric point to precipitate the free amino acid.

-

The isolated ester can be hydrolyzed chemically to obtain the other enantiomer of the amino acid.

-

Figure 3: Enzymatic kinetic resolution of 3-Chloro-DL-phenylalanine methyl ester.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Causality Behind Experimental Choices: The choice of the chiral stationary phase is paramount. For amino acids, CSPs based on cyclodextrins, macrocyclic antibiotics (like teicoplanin or vancomycin), or chiral crown ethers are often effective. The mobile phase composition (e.g., a mixture of an organic solvent like acetonitrile or methanol with an aqueous buffer) is optimized to achieve the best resolution.

-

Column Selection: Choose a suitable chiral column. For analytical purposes, a column with a teicoplanin-based CSP is a good starting point. For preparative separations, a larger-diameter column with the same stationary phase is used.

-

Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formate) at a specific pH. The exact composition will need to be optimized for the chosen column.

-

Sample Preparation: Dissolve the racemic 3-chloro-DL-phenylalanine in the mobile phase.

-

Chromatographic Separation:

-

Inject the sample onto the chiral HPLC system.

-

Run the separation under isocratic or gradient elution conditions.

-

Detect the eluting enantiomers using a UV detector.

-

-

Fraction Collection (for preparative HPLC):

-

Collect the fractions corresponding to each enantiomer as they elute from the column.

-

Combine the fractions for each enantiomer and evaporate the solvent to obtain the purified D- and L-3-chlorophenylalanine.

-

| Parameter | Analytical Chiral HPLC | Preparative Chiral HPLC |

| Column Internal Diameter | 2.1 - 4.6 mm | > 10 mm |

| Particle Size | 3 - 5 µm | 5 - 10 µm |

| Sample Load | µg - low mg | mg - g |

| Flow Rate | 0.2 - 1.5 mL/min | > 10 mL/min |

| Objective | Quantify enantiomeric purity | Isolate pure enantiomers |

Table 1: Comparison of Analytical and Preparative Chiral HPLC Parameters.

Conclusion

The synthesis and purification of 3-chloro-DL-phenylalanine and its individual enantiomers are essential processes for advancing research in medicinal chemistry and biochemistry. This guide has detailed the most common and effective methods for its preparation and purification, from the initial racemic synthesis via the Strecker and Erlenmeyer-Plöchl routes to the final chiral resolution using enzymatic methods and preparative HPLC. The provided protocols and the rationale behind the experimental choices aim to equip researchers with the necessary knowledge to confidently produce high-purity 3-chloro-DL-phenylalanine for their specific applications.

References

-

ChemRxiv. Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials.[Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids.[Link]

-

ResearchGate. Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols.[Link]

-

Organic Chemistry Portal. Strecker Synthesis.[Link]

-

PMC - NIH. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols.[Link]

-

PMC - NIH. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.[Link]

-

Recrystallization-2.doc.pdf. Recrystallization-2.doc.pdf.[Link]

-

YouTube. The Strecker Synthesis--Another Way to Make Amino Acids.[Link]

-

Reddit. Recrystallization solvent for boc-L-Phenylalanine : r/Chempros.[Link]

-

Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis.[Link]

-

PMC - NIH. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts.[Link]

-

MDPI. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.[Link]

- Preparation and characterization of poly(L-phenylalanine) chiral stationary phases with varying peptide length. Preparation and characterization of poly(L-phenylalanine) chiral stationary phases with varying peptide length. [https://www.researchgate.net/publication/225301825_Preparation_and_characterization_of_polyL-phenylalanine_chiral_stationary_phases_with_varying_peptide_length]

-

ResearchGate. (PDF) Functionalization of 3-Chlorobenzaldehyde.[Link]

- Google Patents. CN1566080A - Resolution of DL-phenylalanine.

-

PubMed. Biosynthesis of phenylalanine, tyrosine, 3-(3-carbocyphenyl) alanine and 3-(3-carbocy-4-hydroxyphenyl) alanine in higher plants. Examples of the transformation possibilities for chorismic acid.[Link]

- Google Patents. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase.

- The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. [https://www.researchgate.

-

PMC - NIH. Production of l-Phenylalanine from trans-Cinnamic Acid with Rhodotorula glutinis Containing l-Phenylalanine Ammonia-Lyase Activity.[Link]

-

YouTube. How to Carry Out a Recrystallization.[Link]

- ResearchGate. The Erlenmeyer synthesis with a thioazlactone. [https://www.researchgate.net/publication/251608674_The_Erlenmeyer_synthesis_with_a_thioazlactone]

- Google Patents. CN106977381A - Synthesis process of o-chlorobenzaldehyde.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of 3-Chloro-DL-phenylalanine as an Enzyme Inhibitor

Abstract

3-Chloro-DL-phenylalanine is a synthetic amino acid analog that has garnered interest within the scientific community for its role as an enzyme inhibitor. This technical guide provides a comprehensive overview of its mechanism of action, with a primary focus on its interaction with aromatic amino acid hydroxylases. Drawing upon established principles of enzyme kinetics and inhibitor characterization, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development. While much of the detailed mechanistic research has centered on its structural isomer, p-chlorophenylalanine, this guide extrapolates and contextualizes the probable mechanisms for the 3-chloro variant and provides the foundational knowledge and experimental frameworks necessary to further elucidate its specific inhibitory profile.

Introduction: The Landscape of Aromatic Amino Acid Hydroxylases

The aromatic amino acid hydroxylases are a family of non-heme iron-containing monooxygenases that play critical roles in metabolism and neurotransmitter synthesis.[1][2][3] The three principal members of this family are:

-

Phenylalanine Hydroxylase (PAH): Primarily active in the liver, PAH catalyzes the conversion of L-phenylalanine to L-tyrosine. This is the rate-limiting step in the catabolic pathway of phenylalanine.[1][4]

-

Tryptophan Hydroxylase (TPH): This enzyme mediates the initial and rate-limiting step in the biosynthesis of the neurotransmitter serotonin, by hydroxylating L-tryptophan to 5-hydroxytryptophan.[5][6]

-

Tyrosine Hydroxylase (TH): TH is the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine), catalyzing the hydroxylation of L-tyrosine to L-DOPA.

Given their physiological significance, the inhibition of these enzymes is a key area of research for understanding metabolic disorders and developing therapeutic agents for neurological conditions. 3-Chloro-DL-phenylalanine, as a structural analog of the natural substrate L-phenylalanine, is positioned to interact with these enzymes.

The Inhibitory Action of 3-Chloro-DL-phenylalanine: A Mechanistic Perspective

While direct and extensive kinetic data for 3-chloro-DL-phenylalanine is limited in publicly accessible literature, the inhibitory mechanism can be inferred from studies on the closely related and more extensively researched p-chlorophenylalanine (pCPA). Halogenated phenylalanine analogs are generally recognized as irreversible inhibitors of phenylalanine hydroxylase and tryptophan hydroxylase.[7][8][9]

The prevailing hypothesis is that 3-chloro-DL-phenylalanine acts as a mechanism-based inactivator , also known as a suicide inhibitor . This mode of inhibition is characterized by the enzyme's own catalytic activity transforming the inhibitor into a reactive species that then irreversibly modifies the enzyme, leading to its inactivation.

The proposed sequence of events is as follows:

-

Initial Binding: 3-Chloro-DL-phenylalanine, due to its structural similarity to L-phenylalanine, binds to the active site of the aromatic amino acid hydroxylase. This initial interaction is likely reversible.

-

Enzymatic Activation: The enzyme's catalytic machinery initiates the hydroxylation process on the bound 3-chloro-DL-phenylalanine.

-

Formation of a Reactive Intermediate: The hydroxylation of the chlorinated aromatic ring is thought to generate a highly reactive intermediate, possibly an epoxide or a quinone-imine species.

-

Covalent Modification: This reactive intermediate then rapidly forms a covalent bond with a nucleophilic residue within the enzyme's active site, leading to irreversible inactivation.

It is important to note that for pCPA, the mechanism of irreversible inactivation is complex and may also involve processes related to enzyme synthesis and degradation within a cellular context.[8][9] Further research is required to definitively confirm a similar multifaceted mechanism for 3-chloro-DL-phenylalanine.

Experimental Workflow for Characterizing an Irreversible Inhibitor

To rigorously determine the mechanism of action of 3-chloro-DL-phenylalanine, a series of kinetic experiments are necessary. The following is a generalized workflow that can be adapted for this purpose.

Enzyme Activity Assay

A continuous or endpoint assay is required to measure the activity of the target enzyme (e.g., Phenylalanine Hydroxylase). A common method for PAH involves monitoring the formation of L-tyrosine from L-phenylalanine.

Protocol for Phenylalanine Hydroxylase Activity Assay:

-

Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction buffer containing the enzyme, its cofactor tetrahydrobiopterin (BH4), and a reducing agent (e.g., dithiothreitol).

-

Pre-incubation: Incubate the enzyme and 3-chloro-DL-phenylalanine for various time intervals.

-

Initiation of Reaction: Start the reaction by adding the substrate, L-phenylalanine.

-

Detection: Monitor the rate of product formation (L-tyrosine) over time. This can be achieved using various methods, such as HPLC or a coupled enzymatic assay that produces a fluorescent or colorimetric signal.

-

Data Analysis: Calculate the initial reaction velocity (v₀) from the progress curves.

Determination of Kinetic Parameters for Irreversible Inhibition

For an irreversible inhibitor that follows the two-step mechanism (E + I ⇌ E·I → E-I), two key parameters are determined:

-

KI: The inhibition constant, representing the affinity of the inhibitor for the enzyme in the initial reversible binding step.

-

kinact: The maximum rate of inactivation.

Experimental Protocol:

-

Varying Inhibitor Concentrations and Incubation Times: Perform the enzyme activity assay with a range of 3-chloro-DL-phenylalanine concentrations and for different pre-incubation times.

-

Plotting Residual Activity: For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

-

Secondary Plot: Plot the calculated kobs values against the corresponding inhibitor concentrations.

-

Data Fitting: Fit the data from the secondary plot to the following hyperbolic equation to determine KI and kinact:

kobs = kinact * [I] / (KI + [I])

where [I] is the inhibitor concentration.

Alternatively, a time-dependent IC₅₀ method can be employed, where IC₅₀ values are determined at multiple time points.[10][11]

Quantitative Data and Visualization

| Parameter | Enzyme | Value | Method | Reference |

| KI | Phenylalanine Hydroxylase | TBD | Kinetic analysis of kobs | Experimental |

| kinact | Phenylalanine Hydroxylase | TBD | Kinetic analysis of kobs | Experimental |

| kinact/KI | Phenylalanine Hydroxylase | TBD | Calculated | Experimental |

| IC₅₀ (30 min) | Phenylalanine Hydroxylase | TBD | Time-dependent IC₅₀ assay | Experimental |

| KI | Tryptophan Hydroxylase | TBD | Kinetic analysis of kobs | Experimental |

| kinact | Tryptophan Hydroxylase | TBD | Kinetic analysis of kobs | Experimental |

| kinact/KI | Tryptophan Hydroxylase | TBD | Calculated | Experimental |

| IC₅₀ (30 min) | Tryptophan Hydroxylase | TBD | Time-dependent IC₅₀ assay | Experimental |

| TBD: To Be Determined |

Diagrams of Mechanisms and Workflows

Caption: Proposed two-step mechanism of irreversible inhibition.

Caption: Workflow for determining KI and kinact.

Conclusion and Future Directions

3-Chloro-DL-phenylalanine represents a valuable tool for probing the function of aromatic amino acid hydroxylases. Based on evidence from related compounds, it is likely to act as a mechanism-based inactivator, leading to the irreversible inhibition of these key enzymes. This guide has outlined the probable mechanism of action and provided a robust experimental framework for its detailed characterization.

Future research should focus on obtaining precise kinetic data (KI, kinact) for 3-chloro-DL-phenylalanine with purified phenylalanine hydroxylase and tryptophan hydroxylase. Furthermore, structural studies, such as X-ray crystallography of the inhibitor-enzyme complex, would provide invaluable insights into the specific amino acid residues involved in the covalent modification and the conformational changes that occur upon inactivation. Such studies will not only solidify our understanding of this particular inhibitor but also contribute to the broader knowledge of enzyme-inhibitor interactions, aiding in the rational design of novel therapeutic agents.

References

-

The aromatic amino acid hydroxylases: Structures, catalysis, and regulation of phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. (2023). Archives of Biochemistry and Biophysics. [Link]

-

An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Charles River Laboratories. [Link]

-

Mechanism of irreversible inactivation of phenylalanine-4- and tryptophan-5-hydroxylases by [4-36Cl, 2-14C]p-chlorophenylalanine: a revision. (1976). PubMed. [Link]

-

Discovering and de-risking irreversible inhibitors. Enzymlogic. [Link]

-

Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. (2015). ResearchGate. [Link]

-

A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2020). bioRxiv. [Link]

-

A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). National Institutes of Health. [Link]

-

Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure. (1974). PubMed. [Link]

-

Kinetics of phenylalamine hydroxylase with analogs of tetrahydrobiopterin. Biochemistry. [Link]

-

Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models. (1976). PubMed. [Link]

-

P-chlorophenylalanine does not inhibit production of recombinant human phenylalanine hydroxylase in NIH3T3 cells or E. coli. (1987). PubMed. [Link]

-

Steady-state kinetic parameters of human phenylalanine hydroxylase... (2021). ResearchGate. [Link]

-

The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. (2013). National Institutes of Health. [Link]

-

The aromatic amino acid hydroxylases: Structures, catalysis, and regulation of phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. (2023). PubMed. [Link]

-

Mechanism of Aromatic Amino Acid Hydroxylation. (2003). National Institutes of Health. [Link]

-

Substrate activation of phenylalanine hydroxylase. A kinetic characterization. (1980). ResearchGate. [Link]

-

What is the mechanism of the irreversible inhibition of phenylalanine hydroxylase by p-chlorophenylalanine? (1976). PubMed. [Link]

-

Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments. (2013). PubMed. [Link]

-

p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase. (2000). National Institutes of Health. [Link]

-

The aromatic amino acid hydroxylases. (1995). National Institutes of Health. [Link]

-

Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. (2020). PubMed Central. [Link]

-

Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. (1967). PubMed. [Link]

-

3-chloro-L-phenylalanine. PubChem. [Link]

-

3-Chlorophenylalanine. PubChem. [Link]

-

Aromatic amino acid hydroxylase (IPR001273). EMBL-EBI. [Link]

-

The action of enzymes on chlorophenylalanines. (1950). National Institutes of Health. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals. [Link]

-

Inhibition of tryptophan hydroxylase by dopamine and the precursor amino acids. (1974). PubMed. [Link]

Sources

- 1. The aromatic amino acid hydroxylases: Structures, catalysis, and regulation of phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The aromatic amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. InterPro [ebi.ac.uk]

- 4. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of irreversible inactivation of phenylalanine-4- and tryptophan-5-hydroxylases by [4-36Cl, 2-14C]p-chlorophenylalanine: a revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P-chlorophenylalanine does not inhibit production of recombinant human phenylalanine hydroxylase in NIH3T3 cells or E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. biorxiv.org [biorxiv.org]

3-CHLORO-DL-PHENYLALANINE applications in biochemical research

An In-Depth Technical Guide to the Applications of 3-Chloro-DL-phenylalanine in Biochemical Research

Introduction: A Versatile Tool for Discovery

3-Chloro-DL-phenylalanine is a synthetic, non-proteinogenic amino acid analog that has carved a significant niche in biochemical research, pharmaceutical development, and neuroscience.[1][] As a derivative of the essential amino acid phenylalanine, it features a chlorine atom substituted at the meta- (3-) position on the phenyl ring.[] This modification bestows unique electronic properties and steric bulk, transforming it from a simple amino acid into a versatile chemical probe and a valuable building block for complex molecules.[][3]

This guide, intended for researchers, scientists, and drug development professionals, explores the core applications of 3-Chloro-DL-phenylalanine. It delves into its mechanisms of action, provides field-proven experimental protocols, and discusses its role as a precursor in the synthesis of novel therapeutics.

A crucial point of clarification is the distinction between the meta- (3-chloro) and para- (4-chloro) isomers of phenylalanine. While this guide is centered on 3-Chloro-DL-phenylalanine, a substantial body of foundational research, particularly in the field of neuroscience, has been conducted using its isomer, p-chlorophenylalanine (PCPA), also known as Fenclonine.[4] PCPA is a powerful and widely-used tool for studying the serotonergic system.[4][5] Therefore, this guide will discuss the applications of the chlorinated phenylalanine family, highlighting the principles they enable, with a particular focus on the well-documented use of PCPA as the archetypal tool for investigating serotonin function.

Section 1: Core Mechanism of Action - Modulation of Aromatic Amino Acid Hydroxylases

The primary and most impactful application of chlorinated phenylalanine analogs in biochemical research stems from their ability to inhibit aromatic amino acid hydroxylases. This family of enzymes, which includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), plays a critical role in neurotransmitter and metabolic biosynthesis.[6]

The most profound inhibitory action is exerted by p-chlorophenylalanine (PCPA) on Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[5][7] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan, the essential first step in creating this vital neurotransmitter.[6]

The Causality of Inhibition

The inhibitory mechanism is a direct result of the compound's structure. PCPA's resemblance to the natural substrate, L-tryptophan, allows it to enter and bind to the TPH active site.[8] However, the presence of the chlorine atom on the phenyl ring facilitates an interaction that leads to the irreversible inactivation of the enzyme.[4][5] This potent and long-lasting inhibition effectively shuts down the primary pathway for serotonin synthesis, leading to a profound depletion of 5-HT levels within the central nervous system.[4][7] This makes PCPA an invaluable pharmacological tool for creating a transient "knockdown" of the serotonergic system, allowing researchers to investigate its function with high specificity.

Caption: Workflow for an in vivo serotonin depletion study.

Experimental Protocol: Induction of Serotonin Depletion in Rodent Models

This protocol describes a validated method for inducing serotonin depletion in rats using p-chlorophenylalanine, adapted from established methodologies. [5]The inclusion of a neurochemical validation step is critical for ensuring the trustworthiness of the experimental results.

Materials:

-

p-Chlorophenylalanine (PCPA) / Fenclonine

-

Sterile 0.9% saline

-

pH meter and adjustment solutions (e.g., 1M NaOH)

-

Vortex mixer and gentle heat source (e.g., water bath)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Appropriate animal model (e.g., adult male Sprague-Dawley rats)

Step-by-Step Methodology:

-

PCPA Solution Preparation:

-

Weigh the desired amount of PCPA. A common dosage regimen is 300 mg/kg for profound depletion. For a 250g rat, this would be 75 mg.

-

Dissolve the PCPA powder in sterile 0.9% saline. PCPA has poor solubility. Gentle warming (to ~40°C) and continuous vortexing are required.

-

Calculate the final concentration to allow for a manageable injection volume (e.g., 2-4 mL/kg).

-

Self-Validation Check: Carefully adjust the pH of the solution to approximately 4.0-5.0 using NaOH. This significantly improves solubility and reduces peritoneal irritation upon injection. Ensure the solution is clear before use.

-

-

Administration:

-

Handle animals gently to minimize stress. Use proper and consistent animal restraint techniques for the i.p. injection.

-

Administer the prepared PCPA solution via i.p. injection. Often, the total dose is given daily for two to three consecutive days to ensure maximal depletion. [9]3. Experimental Timeline:

-

Wait for the depletion to take effect. Peak serotonin depletion typically occurs 24-72 hours after the final injection.

-

Conduct behavioral or cognitive testing within this window.

-

-

Post-Procedure Validation:

-

Rapidly dissect and collect brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum).

-

Immediately freeze the tissue (e.g., on dry ice or in liquid nitrogen) and store at -80°C.

-

Perform neurochemical analysis (e.g., HPLC with electrochemical detection) on the tissue to quantify the levels of serotonin (5-HT) and its primary metabolite, 5-HIAA. This step is mandatory to confirm the extent of depletion and validate the experimental model.

Data Presentation: Efficacy of PCPA-Induced Serotonin Depletion

The following table summarizes data from literature, illustrating the effectiveness of different PCPA regimens.

| Animal Model | Route of Admin. | Dosage Regimen | Brain Region | % Decrease in 5-HT | % Decrease in 5-HIAA | Reference |

| Rat | i.p. | 500 mg/kg/day x 3 days | Frontal Cortex | >97% | >97% | [5] |

| Rat | i.p. | 300 mg/kg/day x 3 days | Whole Brain | ~90% | Not Specified | [9] |

| Rat | i.p. | 250 mg/kg | Brain Stem | Not Specified | Not Specified | [10] |

Section 3: Applications in Pharmaceutical & Peptide Chemistry

Beyond its use as a research tool, 3-Chloro-DL-phenylalanine is a valuable building block in synthetic chemistry, particularly for developing novel pharmaceuticals and engineered peptides. [1][3][11] Causality of Enhanced Properties: Incorporating a chlorinated phenylalanine analog into a peptide or drug candidate can fundamentally alter its properties. The chlorine atom adds steric bulk and modifies the electronic nature of the phenyl ring. This can lead to:

-

Increased Metabolic Stability: The unnatural amino acid can make the peptide bond more resistant to cleavage by endogenous proteases, thereby increasing its in vivo half-life.

-

Altered Binding Affinity: The modified side chain can change how a peptide or small molecule fits into its target receptor or enzyme active site, potentially increasing potency or altering selectivity. [3]* Conformational Constraint: The presence of the halogen can help lock a peptide into a more specific, biologically active conformation. [12] This makes 3-Chloro-DL-phenylalanine a key intermediate for synthesizing drugs targeting neurological disorders and for creating peptides with enhanced therapeutic profiles. [1][11]Halogenated derivatives of L-phenylalanine are also being actively investigated for their potential as neuroprotective agents in conditions like brain ischemia. [13]

Caption: Incorporation of 3-Chloro-phenylalanine into a peptide.

Section 4: Broader Biochemical and Synthetic Applications

The utility of 3-Chloro-DL-phenylalanine extends into other areas of biochemical and materials research:

-

Enzyme Specificity Studies: By presenting enzymes with this unnatural substrate, researchers can probe the stringency of active sites and better understand structure-activity relationships. []* Protein Engineering: It can be employed in the modification of amino acid sequences to create proteins with novel or enhanced properties for therapeutic or industrial applications. [1][11]* Materials Science: The unique properties imparted by the chlorinated phenyl group are being explored to create novel polymers with tailored solubility, hydrophobicity, and optical characteristics for use in advanced coatings and sensors. [3]* Enzymatic Synthesis: It can serve as a substrate in engineered enzyme systems designed to produce other valuable chiral molecules and noncanonical amino acids. [14][15]

Conclusion

3-Chloro-DL-phenylalanine, along with its isomers, represents a powerful and multifaceted chemical tool. Its most prominent role in biochemical research is as a precursor to inhibitors of tryptophan hydroxylase, providing an unparalleled method for studying the function of the central serotonergic system. This application has yielded critical insights into the neurobiology of mood, cognition, and behavior. Furthermore, its utility as a synthetic building block in pharmaceutical chemistry and peptide design continues to grow, offering a pathway to create novel therapeutics with enhanced stability and efficacy. As synthetic biology and materials science advance, the applications for specialized amino acids like 3-Chloro-DL-phenylalanine are poised to expand even further, solidifying its place as a cornerstone compound in the modern researcher's toolkit.

References

- Elucidating Scent and Color Variation in White and Pink-Flowered Hydrangea arborescens 'Annabelle' Through Multi-Omics Profiling. MDPI.

-

3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492. PubChem. [Link]

-

KEGG PATHWAY Database. KEGG. [Link]

-

Effect of phenylalanine, p -chlorophenylalanine and α-methylphenylalanine on glucose uptake in vitro by the brain of young rats. ResearchGate. [Link]

-

Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. PubMed. [Link]

-

Effects of serotonin depletion by p-chlorophenylalanine, p-chloroamphetamine or 5,7-dihydroxytryptamine on central dopaminergic neurons. PubMed. [Link]

-

The effects of p-chlorophenylalanine (PCPA) treatment on the substance P content measured in discrete brain nuclei of normal and neonatally-induced hypothyroid rats. PubMed. [Link]

-

3-Chlorophenylalanine | C9H10ClNO2 | CID 85680. PubChem. [Link]

-

Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. PubMed Central. [Link]

-

Structural characterization of human tryptophan hydroxylase 2 reveals L-Phe as the superior regulatory domain ligand relevant for serotonin biosynthesis. bioRxiv. [Link]

-

Fenclonine. Wikipedia. [Link]

-

Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain. PubMed. [Link]

-

Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine. ACS Publications. [Link]

-

New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PubMed Central. [Link]

-

Acute tryptophan depletion in humans: a review of theoretical, practical and ethical aspects. Nature. [Link]

-

CAS No : 1956-15-6| Chemical Name : 3-Chloro-DL-phenylalanine. Pharmaffiliates. [Link]

-

Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. PubMed Central. [Link]

-

Enzymatic Mannich Reaction for the Synthesis of γ‑Chiral Amino. American Chemical Society. [Link]

-

The Science Behind L-3-Chlorophenylalanine: Properties and Applications. Medium. [Link]

-

Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]

-

Para-chlorophenylalanine, serotonin and killing behavior. PubMed. [Link]

-

Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Publications. [Link]

-

Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary. PubMed. [Link]

-

The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study. PubMed. [Link]

-

DL-[2-14C]p-chlorophenylalanine as an inhibitor of tryptophan 5-hydroxylase. PubMed. [Link]

-

Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

-

Effects of p-chlorophenylalanine-induced depletion of brain serotonin on retrieval of appetitive and aversive memories. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Fenclonine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of serotonin depletion by p-chlorophenylalanine, p-chloroamphetamine or 5,7-dihydroxytryptamine on central dopaminergic neurons: focus on tuberoinfundibular dopaminergic neurons and serum prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

role of 3-CHLORO-DL-PHENYLALANINE in neuroscience studies

An In-Depth Technical Guide to 3-Chloro-DL-phenylalanine (pCPA) in Neuroscience Research

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of para-Chlorophenylalanine (pCPA, Fenclonine), a pivotal tool in neuroscience for investigating the serotonergic system. By irreversibly inhibiting tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) biosynthesis, pCPA induces a profound and sustained depletion of central 5-HT levels.[1][2] This unique characteristic allows researchers to probe the fundamental roles of serotonin in a vast array of physiological and behavioral processes, from mood and anxiety to sleep and cognition. This document details the mechanism of action, established experimental protocols, critical scientific considerations for its use, and the causal logic behind methodological choices, ensuring a robust and reproducible experimental design.

Introduction: The Need for Serotonin Depletion

The serotonin system is one of the most widespread and functionally diverse modulatory systems in the brain, implicated in nearly every facet of behavior and physiology. Understanding its precise roles requires tools that can selectively manipulate its function. While techniques like selective serotonin reuptake inhibitors (SSRIs) enhance serotonergic tone, pCPA offers the opposite and equally valuable approach: a near-complete, albeit temporary, removal of serotonin from the system. This pharmacological lesioning allows for a direct assessment of the necessity of serotonin for specific functions, providing foundational insights that have shaped modern neuropharmacology.[3][4]

Core Mechanism of Action: Irreversible Enzyme Inhibition

3-Chloro-DL-phenylalanine, more commonly known as para-Chlorophenylalanine (pCPA), acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH).[1][5] TPH is the critical, rate-limiting enzyme that catalyzes the first step in the synthesis of serotonin: the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP).[6][7] By irreversibly binding to and inactivating TPH, pCPA effectively halts the production of new serotonin molecules.[1][8]

The consequence is a profound and long-lasting depletion of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), across the central nervous system.[2] The recovery of serotonin levels is not dependent on the drug's clearance but rather on the de novo synthesis of new TPH enzyme, a process that can take days to weeks.[1] This makes pCPA a powerful tool for studying the effects of sustained low-serotonin states.

Caption: Mechanism of pCPA action on the serotonin synthesis pathway.

Pharmacodynamics and Neurochemical Profile

The administration of pCPA leads to a dramatic reduction in brain serotonin levels. The onset of depletion is rapid, with significant decreases observed within hours and maximal depletion typically occurring 24 to 72 hours after the final dose.[1][9]

Causality Insight: The delay to maximal depletion is a direct consequence of the mechanism. pCPA stops new synthesis, but the existing pool of serotonin must first be metabolized and cleared before the full effect of the synthesis inhibition is observed neurochemically.

The extent of depletion is dose-dependent. High-dose regimens can reduce 5-HT and 5-HIAA levels to less than 10% of control values, effectively creating a hyposerotonergic state.[2]

Data Presentation: Neurochemical Effects of pCPA Regimens in Rats

| Dosage Regimen | Brain Region(s) | % Decrease in 5-HT | % Decrease in 5-HIAA | Off-Target Effects Noted | Reference(s) |

| 1000 mg/kg (single dose) | Whole Brain | 90.6% | 91.8% | Not specified | [1][2] |

| 300 mg/kg/day x several days | Frontal Cortex, Hippocampus | >97% | >97% | Slight effect on noradrenergic/dopaminergic systems | [1] |

| 350 mg/kg, i.p. (doses at 48h and 24h pre-experiment) | Frontoparietal Cortex | ~90% | Not specified | Not specified | [10] |

| High dose (unspecified) | Frontal Cortex | >99% | >99% | Noradrenaline: -30% Dopamine: -42% | [1][11] |

| 500 mg/kg/day x 2, then 250 mg/kg/day x 5 (oral) | Hippocampus / Prefrontal Cortex | 85% / 65% | Not specified | Not specified | [3] |

Key Experimental Applications in Neuroscience

By creating a transient and reversible low-serotonin state, pCPA has been instrumental in defining the role of 5-HT in:

-

Mood and Affective Behavior: Studies using pCPA have demonstrated its ability to induce behaviors analogous to anxiety and pessimism in animal models, providing foundational support for the role of serotonin in emotional regulation.[1][5][12]

-

Sleep Architecture: pCPA-induced insomnia was a key early finding that helped establish the monoamine theory of sleep, highlighting serotonin's critical role in sleep initiation and maintenance.[4][5]

-

Cognition and Executive Function: Serotonin depletion with pCPA can be associated with cognitive impairments, particularly in tasks requiring attention and behavioral organization.[5][11]

-

Locomotor Activity: pCPA often produces a dose-dependent decrease in exploratory locomotion, challenging early theories that serotonin's primary function was simply to inhibit motor activity.[2][5]

Experimental Protocols: A Self-Validating System

A trustworthy protocol is one that includes steps to verify its own success. When using pCPA, it is not enough to administer the drug; one must confirm the extent of serotonin depletion.

Protocol 1: Systemic Serotonin Depletion in Rodents via Intraperitoneal (i.p.) Injection

This protocol describes a common method for achieving robust 5-HT depletion in rats or mice.

Methodology Steps:

-

Animal Acclimation: House animals in a stable environment and handle them for several days prior to the experiment to minimize stress-induced variability.[13]

-

pCPA Preparation (Critical Step):

-

Choice of Salt: pCPA methyl ester hydrochloride is more soluble in saline than the free base form.[13] If using the free base, it may need to be suspended in a vehicle like 0.9% saline containing a surfactant (e.g., 2% Tween 80).[5]

-

Solubilization: A common method involves suspending pCPA, adding a small volume of 1M HCl to clarify the solution, and then neutralizing with 1M NaOH. The pCPA should remain in the solution.[5]

-

Expertise Insight: Always prepare solutions fresh. The stability of pCPA in solution can be poor, and failure to achieve full dissolution is a common reason for experimental failure.[5] A vehicle-only control group is mandatory.

-

-

Administration:

-

Depletion Period: Wait 24-72 hours after the final injection before commencing behavioral testing. This allows for the clearance of existing serotonin stores and for the animal to stabilize from any acute injection effects.[1]

-

Behavioral Testing: Conduct the desired behavioral paradigms (e.g., elevated plus-maze, forced swim test, cognitive tasks).

-

Neurochemical Validation (Self-Validation Step):

-

Following behavioral testing, euthanize the animals.

-

Rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum) on ice.[13]

-

Flash-freeze the tissue and store it at -80°C.

-

Quantify 5-HT and 5-HIAA levels using a validated method like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This step is non-negotiable as it confirms that the observed behavioral effects are correlated with the intended neurochemical change.

-

Caption: A typical experimental workflow for pCPA-induced serotonin depletion.

Limitations and Scientific Considerations

While powerful, pCPA is not a perfectly "clean" pharmacological tool. A senior scientist must account for its limitations to ensure proper data interpretation.

-

Specificity: Although highly selective for TPH, very high doses of pCPA have been reported to reduce concentrations of noradrenaline and dopamine in certain brain regions.[1][11] This underscores the importance of using the lowest effective dose and, where possible, measuring other monoamines during the validation step. pCPA can also inhibit phenylalanine hydroxylase, though this is often considered a lesser issue in standard neuroscience protocols.

-

Behavioral Side Effects: The profound depletion of serotonin can lead to general changes in animal well-being, such as hyper-reactivity to stimuli or changes in feeding, which could non-specifically affect performance in behavioral tasks.[2] Careful observation and appropriate control experiments are essential.

-

Stress of Administration: Repeated i.p. injections are a significant stressor for animals.[3] For chronic studies, newer, validated oral administration protocols may be a more refined and less stressful alternative.[3][15]

-

Interpretation: pCPA induces a tonic (long-term) depletion of 5-HT. It is therefore an excellent tool for studying the effects of a sustained hyposerotonergic state but is not suitable for investigating the role of rapid, phasic 5-HT release.

Conclusion

3-Chloro-DL-phenylalanine (pCPA) remains an indispensable pharmacological agent for fundamental neuroscience research. Its ability to produce a robust and sustained depletion of brain serotonin provides a unique window into the functional necessity of the serotonergic system. However, its power demands rigorous experimental design. Authoritative use of pCPA requires careful preparation and dosing, a deep understanding of its pharmacodynamic timeline, and, most critically, an integrated, self-validating protocol that includes mandatory post-mortem neurochemical analysis. When used with these considerations, pCPA will continue to be a cornerstone for elucidating the complex roles of serotonin in health and disease.

References

- A Comparative Guide to Serotonin Depletion: 4- Chloro-L-phenylalanine (PCPA) vs. 5,7. (n.d.). Benchchem.

- The Role of Serotonin Depletion by PCPA in Behavioral Studies: An In-depth Technical Guide. (n.d.). Benchchem.

-

Thorne, D. R., & Fibiger, H. C. (1995). p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. Behavioural Brain Research, 68(2), 229–237. Retrieved from [Link]

-

Stracke, J., Otten, W., Tuchscherer, A., Puppe, B., & Düpjan, S. (2017). Serotonin depletion induces pessimistic-like behavior in a cognitive bias paradigm in pigs. Physiology & Behavior, 174, 18–26. Retrieved from [Link]

- Technical Support Center: Troubleshooting PCPA-Induced Behavioral Changes in Animal Models. (n.d.). Benchchem.

-

Onaivi, E. S., et al. (2020). Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine. ACS Chemical Neuroscience, 11(7), 1036-1045. Retrieved from [Link]

-

Tobler, I., & Borbély, A. A. (1982). Sleep regulation after reduction of brain serotonin: effect of p-chlorophenylalanine combined with sleep deprivation in the rat. Sleep, 5(2), 145–153. Retrieved from [Link]

-

Kant, G. J., et al. (2023). Serotonin and Effort-Based Decision-Making: Dissociating Behavioral Effects of 8-OH-DPAT and PCPA. Brain Sciences, 13(5), 789. Retrieved from [Link]

-

Berger, U. V., Grzanna, R., & Molliver, M. E. (1989). Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain. Experimental Neurology, 103(2), 111–115. Retrieved from [Link]

-

Ruotsalainen, S., et al. (1997). The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. Behavioural Brain Research, 84(1-2), 135–147. Retrieved from [Link]

-

Minabe, Y., et al. (1993). Effect of subchronic antidepressants administration on serotonin-stimulated phosphoinositide hydrolysis in para-chlorophenylalanine-treated rat hippocampal slices. Neuropharmacology, 32(4), 347–353. Retrieved from [Link]

-

Marsden, C. A., & Curzon, G. (1979). Effect of p-chlorophenylalanine at moderate dosage on 5-HT and 5-HIAA concentrations in brain regions of control and p-chloroamphetamine treated rats. Neuropharmacology, 18(2), 159–164. Retrieved from [Link]

-

Balaban, P. M., et al. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. Neuroscience and Behavioral Physiology, 50, 273–280. Retrieved from [Link]

-

Celada, P., Puig, M. V., Casanovas, J. M., & Artigas, F. (2001). Control of dorsal raphe serotonergic neurons by the medial prefrontal cortex: involvement of serotonin-1A, GABAA, and glutamate receptors. Journal of Neuroscience, 21(24), 9917–9929. Retrieved from [Link]

-

Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology, 3(3), 274–278. Retrieved from [Link]

-

Gál, E. M., Roggeveen, A. E., & Millard, S. A. (1970). DL-[2-14C]p-chlorophenylalanine as an inhibitor of tryptophan 5-hydroxylase. Journal of Neurochemistry, 17(8), 1221–1235. Retrieved from [Link]

-

Fitzpatrick, P. F. (2013). Mechanisms of Tryptophan and Tyrosine Hydroxylase. IUBMB Life, 65(4), 305-312. Retrieved from [Link]

-

Depletion of 5-HT levels following acute PCPA treatments. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jneurosci.org [jneurosci.org]

- 11. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serotonin depletion induces pessimistic-like behavior in a cognitive bias paradigm in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Effect of subchronic antidepressants administration on serotonin-stimulated phosphoinositide hydrolysis in para-chlorophenylalanine-treated rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Serotonin and Effort-Based Decision-Making: Dissociating Behavioral Effects of 8-OH-DPAT and PCPA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-DL-phenylalanine as a Precursor in Pharmaceutical Synthesis

Foreword: The Strategic Role of Halogenation in Amino Acid Precursors

In the landscape of modern drug discovery and development, the use of non-canonical amino acids as building blocks has become a cornerstone for innovation. Among these, halogenated amino acids represent a particularly powerful class of precursors. The introduction of a halogen atom, such as chlorine, into the structure of a fundamental amino acid like phenylalanine is not a trivial modification. It is a strategic decision that imparts profound changes to the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability.[1][2] This guide provides a deep dive into 3-Chloro-DL-phenylalanine, a synthetic aromatic amino acid analogue, exploring its synthesis, properties, and critical role as a versatile precursor in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[][4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound to overcome challenges in peptide and small molecule synthesis.

Core Physicochemical & Structural Profile

3-Chloro-DL-phenylalanine is a racemic mixture of the D- and L-enantiomers of 3-chlorophenylalanine.[] The chlorine atom is substituted at the meta position of the phenyl ring, a key structural feature that alters its electronic properties and steric profile compared to native phenylalanine.[][5] This modification is instrumental in its applications, from mechanistic biochemical research to its use as a building block for therapeutics with enhanced properties.[][5]

| Property | Value | Source |

| IUPAC Name | 2-amino-3-(3-chlorophenyl)propanoic acid | [][6] |

| Synonyms | DL-Phe(3-Cl)-OH, m-Chloro-DL-phenylalanine | [] |

| Molecular Formula | C₉H₁₀ClNO₂ | [][7] |

| Molecular Weight | 199.63 g/mol | [][7] |

| Appearance | White to off-white powder | [][5] |

| Purity | ≥ 99% (HPLC) | [] |

| Storage | Store at 2-8 °C | [] |

| CAS Number | 1956-15-6 | [][6] |

Synthesis of 3-Chloro-DL-phenylalanine: A Mechanistic Approach

The synthesis of 3-Chloro-DL-phenylalanine is not commonly performed from scratch in most research labs due to its commercial availability. However, understanding its synthesis provides critical insights into impurity profiles and potential side reactions. A common and robust method is the direct chlorination of DL-Phenylalanine.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The most direct route involves the electrophilic chlorination of the phenyl ring of DL-Phenylalanine. Phenylalanine's ring is activated towards electrophilic substitution, but the amino acid functional groups must be protected to prevent unwanted side reactions.

Caption: Synthetic workflow for 3-Chloro-DL-phenylalanine.

Detailed Experimental Protocol

Objective: To synthesize 3-Chloro-DL-phenylalanine from DL-Phenylalanine.

Pillar of Trustworthiness: This protocol includes in-process controls and purification steps designed to ensure the isolation of the target compound with high purity.

-

Part 1: Protection of Amino and Carboxyl Groups

-